

Spectroscopic Profile of 5-Fluoroindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoroindole

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Fluoroindole**, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.

Core Spectroscopic Data

The empirical formula for **5-Fluoroindole** is C_8H_6FN , with a molecular weight of 135.14 g/mol .
[1] The structural and spectroscopic data presented below are foundational for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the 1H and ^{13}C NMR chemical shifts for **5-Fluoroindole**.

Table 1: 1H NMR Spectroscopic Data for **5-Fluoroindole**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.10 (approx.)	br s	N-H
7.30 - 7.25	m	H-3, H-7
7.15	dd (J = 8.8, 4.3 Hz)	H-4
6.95	td (J = 9.1, 2.5 Hz)	H-6
6.51	m	H-2

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for **5-Fluoroindole**[\[2\]](#)

Chemical Shift (δ) ppm	Assignment
159.2 (d, J = 235.5 Hz)	C-5
135.8	C-7a
131.5	C-3a
124.5	C-3
111.1 (d, J = 9.6 Hz)	C-7
110.2 (d, J = 26.3 Hz)	C-4
105.5 (d, J = 4.5 Hz)	C-2
103.8 (d, J = 24.0 Hz)	C-6

Solvent: CDCl₃.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Fluoroindole** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **5-Fluoroindole**

Wavenumber (cm ⁻¹)	Description
3405 - 3419	N-H Stretch
1600 - 1450	C=C Aromatic Ring Stretch
~1250	C-N Stretch
~1100	C-F Stretch

Sample Preparation: KBr disc.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **5-Fluoroindole**, electron ionization is a common technique.

Table 4: Mass Spectrometry Data (Electron Ionization) for **5-Fluoroindole**

m/z	Interpretation
135	[M] ⁺ (Molecular Ion)
108	[M - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoroindole** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).

Infrared (IR) Spectroscopy

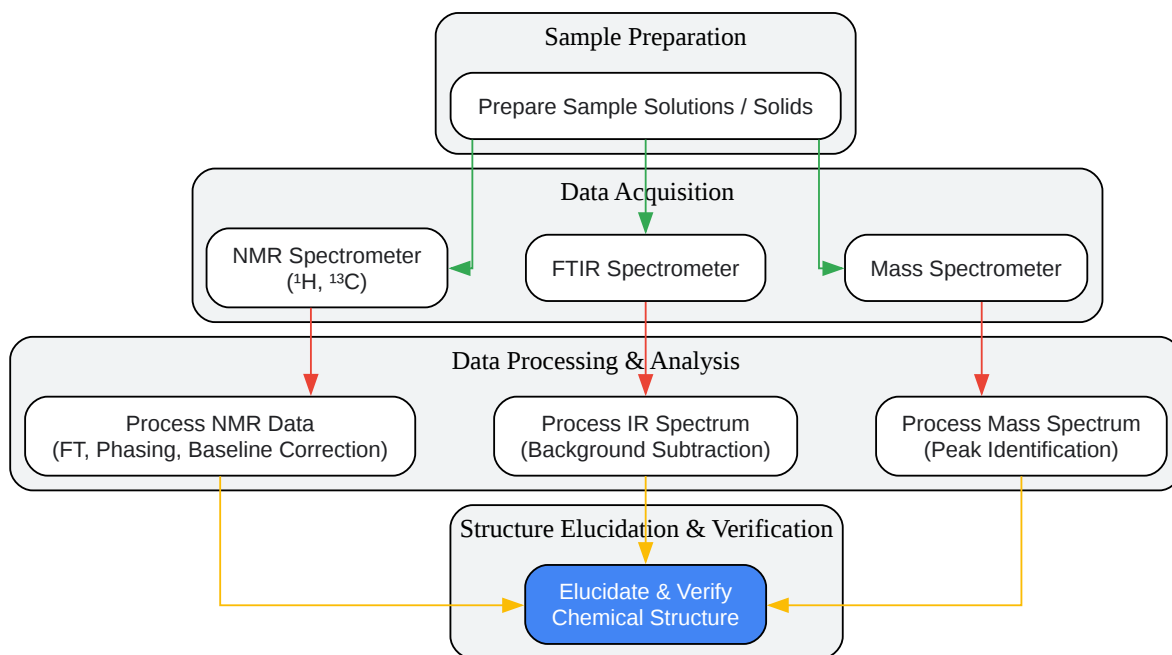
- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **5-Fluoroindole** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
- **Data Processing:** Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the **5-Fluoroindole** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.^[3]
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection and Data Processing:** Detect the ions and process the data to generate a mass spectrum, which plots ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **5-Fluoroindole**.



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A generalized workflow for spectroscopic analysis.

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